molecular formula C7H5BrN2 B056254 3-(Bromomethyl)pyridine-2-carbonitrile CAS No. 116986-13-1

3-(Bromomethyl)pyridine-2-carbonitrile

Cat. No. B056254
M. Wt: 197.03 g/mol
InChI Key: BSSLVCQAYWTRRC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 116986-13-1. It has a molecular weight of 197.03 . The IUPAC name for this compound is 3-(bromomethyl)-2-pyridinecarbonitrile .


Synthesis Analysis

The synthesis of derivatives of 3-(Bromomethyl)pyridine-2-carbonitrile has been reported in a research article . The derivatives were synthesized via reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .


Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)pyridine-2-carbonitrile is represented by the InChI code: 1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)pyridine-2-carbonitrile include a predicted melting point of 68.75° C, a predicted boiling point of 308.2° C at 760 mmHg, a predicted density of 1.6 g/cm^3, and a predicted refractive index of n^20D 1.59 .

Scientific Research Applications

Biological Research

The compound can be used to generate potentially biologically active pyran and pyridine derivatives . These derivatives could have potential applications in biological research and drug discovery.

Chemical Research

“3-(Bromomethyl)pyridine-2-carbonitrile” can be used in chemical research as a building block for the synthesis of more complex molecules . Its reactivity and the presence of functional groups allow for a wide range of reactions.

properties

IUPAC Name

3-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLVCQAYWTRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438893
Record name 3-(bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)pyridine-2-carbonitrile

CAS RN

116986-13-1
Record name 3-(bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methylpicolinonitrile (1.0 g, 8.47 mmol) in CCl4 (43 ml) was added NBS (1.81 g, 10.16 mmol) and benzoyl peroxide (32 mg, 1.27 mmol) and the mixture stirred at relux for 16 hours. The reaction was concentrated in vacuo to afford a black oil. Purification via column chromatography on silica gel (EtOAc:hexane, 1:9, v/v) afforded 3-bromomethyl-pyridine-2-carbonitrile as a white solid (0.87 g, 48%). 1H NMR (CDCl3) δ 4.64 (s, 2H), 7.53 (dd, 1H, J=4.4, 4.0 Hz), 7.94 (dd, 1H, J=6.1, 1.8 Hz), 8.66 (dd, 1H, J=2.6, 1.8 Hz).
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1 g
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1.81 g
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32 mg
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43 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Synthesized from 3-methylpicolinonitrile (1.00 g, 8.47 mmol), NBS (1.66 g, 9.31 mmol) and DBPO (103 mg, 0.42 mmol) in CCl4 according to Method A. Yield: 616 mg, 3.12 mmol, 37%. 1H NMR (CDCl3, 500 MHz): δH (ppm): 4.63 (s, 2H), 7.54 (dd, J=7.9, 4.9 Hz, 1H), 7.92 (dd, J=7.9, 1.5 Hz, 1H), 8.64 (dd, J=4.9, 1.5 Hz, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=26.8, 115.2, 127.1, 133.2, 138.1, 138.3, 150.5; MS (ESI): m/z=199.79 [M+H]+.
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1 g
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1.66 g
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methylpicolinonitrile (700 mg, 5.93 mmol) in CCl4 (15 mL) was added recrystallized N-bromosuccinimide (1.21 g, 6.82 mmol), followed by glacial HOAc (0.34 mL, 1.0 eq), and AIBN (97 mg, 0.60 mmol). The resultant mixture was heated to 65° C. for 3 hours, 80° C. for 2 hours, and then cooled to room temperature. The mixture was filtered through filter paper, and the filtrate was concentrated. Purification of the crude material by flash chromatography (Hexanes/EtOAc, 90:10 followed by 80:20) provided 3-bromomethyl-pyridine-2-carbonitrile (250 mg, 21%) as a white solid. 1H NMR (CDCl3) δ 4.63 (s, 2H), 7.55 (dd, 1H, J=8.0, 4.6 Hz), 7.93 (dd, 1H, J=7.9, 1.2 Hz), 8.64 (dd, 1H, J=4.8, 1.4 Hz).
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700 mg
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reactant
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15 mL
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solvent
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1.21 g
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reactant
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0.34 mL
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97 mg
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resultant mixture
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